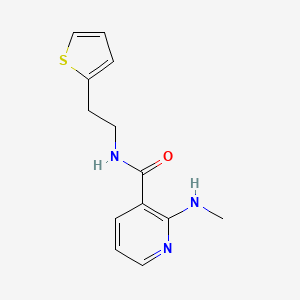![molecular formula C13H18N4 B7554659 N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine, commonly known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other primates.
科学研究应用
MPTP has been used extensively in scientific research to study the effects of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, such as mice and monkeys. MPTP is also used to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
作用机制
MPTP is a prodrug that is metabolized into MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a region of the brain that is involved in the control of movement. The destruction of these neurons leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP-induced Parkinsonism in animal models closely resembles the human disease, with symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes a reduction in dopamine levels in the brain, as well as an increase in oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using MPTP in lab experiments is that it provides a reliable and reproducible model of Parkinson's disease. MPTP-induced Parkinsonism closely mimics the human disease, making it a useful tool for studying the underlying mechanisms and testing potential treatments. However, there are also some limitations to using MPTP. For example, the effects of MPTP are acute and transient, meaning that it is not a good model for studying the chronic and progressive nature of Parkinson's disease. Additionally, the use of MPTP in animal models raises ethical concerns, as it involves the intentional induction of a debilitating disease.
未来方向
There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new and more effective treatments for the disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease earlier and more accurately. Additionally, there is growing interest in the role of the gut-brain axis in Parkinson's disease, and how this may be affected by MPTP. Finally, there is a need for more research on the long-term effects of MPTP-induced Parkinsonism, particularly in terms of the potential for disease progression and the development of other neurodegenerative disorders.
合成方法
MPTP can be synthesized through a multi-step process starting with 3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde. This compound is then reacted with propan-1-amine to yield MPTP. The synthesis of MPTP is a complex process that requires careful attention to detail and safety precautions.
属性
IUPAC Name |
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-6-14-8-12-4-5-13(11(2)7-12)17-10-15-9-16-17/h4-5,7,9-10,14H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTKVRVIZDPGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)N2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)



![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)